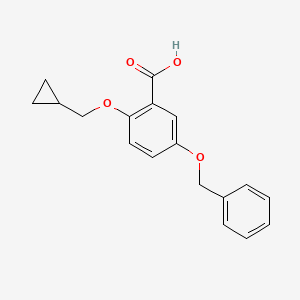

5-Benzyloxy-2-cyclopropylmethoxybenzoic acid

Beschreibung

5-Benzyloxy-2-cyclopropylmethoxybenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group at the 5-position and a cyclopropylmethoxy group at the 2-position. For example, 5-(Benzyloxy)-2-methylbenzoic acid (CAS 1034026-17-9) has a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . This compound is likely used in pharmaceutical or organic synthesis research, given the prevalence of benzyloxy and cyclopropane motifs in drug discovery .

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-18(20)16-10-15(21-11-13-4-2-1-3-5-13)8-9-17(16)22-12-14-6-7-14/h1-5,8-10,14H,6-7,11-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNNUHZJOXFPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid typically involves the following steps:

Formation of the Benzyloxy Group: This can be achieved by reacting a suitable phenol with benzyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the intermediate compound with cyclopropylmethanol under acidic or basic conditions to form the cyclopropylmethoxy group.

Formation of the Benzoic Acid Core: The final step involves the oxidation of the intermediate compound to form the benzoic acid core, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyloxy-2-cyclopropylmethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The benzoic acid core can be reduced to form a benzyl alcohol derivative.

Substitution: The benzyloxy and cyclopropylmethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

5-Benzyloxy-2-cyclopropylmethoxybenzoic acid is a compound of increasing interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on scientific research findings, documented case studies, and relevant data.

Chemical Properties and Structure

5-Benzyloxy-2-cyclopropylmethoxybenzoic acid is characterized by its unique molecular structure, which includes a benzyloxy group, a cyclopropylmethoxy group, and a benzoic acid moiety. This specific arrangement contributes to its biological activity and potential therapeutic effects.

Molecular Formula

- Chemical Formula : C16H18O4

- Molecular Weight : 274.31 g/mol

Structural Features

- Benzyloxy Group : Enhances lipid solubility, potentially improving bioavailability.

- Cyclopropyl Group : May influence the compound's interaction with biological targets.

Pharmacological Studies

Research has indicated that 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid exhibits significant pharmacological properties. It has been studied for its ability to modulate various biological pathways:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating possible applications in oncology.

Synthesis and Derivatives

The synthesis of 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid has been documented in several patents focusing on the development of novel derivatives with enhanced efficacy. The methods include:

- Refluxing benzoic acid derivatives with cyclopropylmethanol : This method allows for the introduction of the cyclopropyl group effectively.

- Use of protecting groups during synthesis : Protecting groups are crucial in multi-step synthesis to prevent unwanted reactions.

Biological Assays

Various biological assays have been employed to evaluate the efficacy of 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid:

- Cell Viability Assays : Used to determine the cytotoxicity of the compound against different cancer cell lines.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound in treating specific conditions.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid reduced inflammation markers in an animal model of arthritis. The results indicated a significant decrease in joint swelling and pain, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In another study, researchers evaluated the compound's effects on breast cancer cells. The findings revealed that treatment with 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid led to apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Data Table

Wirkmechanismus

The mechanism of action of 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid with structurally related benzoic acid derivatives, focusing on substituents, molecular properties, and functional applications. Data are compiled from the provided evidence:

Key Observations:

Steric and Electronic Effects :

- The cyclopropylmethoxy group in the target compound introduces greater steric hindrance compared to methyl or methoxy groups (e.g., 5-Methoxy-2-methylbenzoic acid), which may reduce enzymatic degradation in biological systems .

- The benzyloxy group enhances lipophilicity relative to hydroxyl or methoxy substituents, improving membrane permeability .

Reactivity: Halogenated analogs like 5-Iodo-2-methylbenzoic acid exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas benzyloxy derivatives are more suited for deprotection strategies . The Boc-protected amino variant (CAS 1075242-43-1) demonstrates utility in controlled-release drug delivery systems due to its pH-sensitive cleavage .

Applications :

- Methyl and methoxy derivatives are often intermediates in agrochemicals , while benzyloxy-substituted analogs are prioritized in anticancer or anti-inflammatory drug discovery .

Research Findings and Limitations

- Synthetic Challenges: Cyclopropylmethoxy groups require specialized reagents (e.g., cyclopropane methanol) for installation, increasing synthesis complexity compared to methyl or methoxy analogs .

- Biological Activity: No direct pharmacological data for the target compound are available in the evidence.

- Data Gaps : Purity and stability data for the cyclopropylmethoxy variant are absent in the provided evidence, necessitating further experimental validation.

Biologische Aktivität

5-Benzyloxy-2-cyclopropylmethoxybenzoic acid is a compound of significant interest due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects and mechanisms.

Chemical Structure and Properties

5-Benzyloxy-2-cyclopropylmethoxybenzoic acid can be characterized by its unique chemical structure, which includes a benzyloxy group and a cyclopropylmethoxy moiety. The molecular formula is , and its structural representation is as follows:

Pharmacological Effects

Research indicates that 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid exhibits several pharmacological effects, including:

- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.

- Antioxidant Properties : It demonstrates significant antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.

The mechanisms through which 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid exerts its biological effects include:

- Modulation of Signaling Pathways : The compound may interact with specific signaling pathways involved in inflammation and cellular stress responses.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes that play a role in inflammatory processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antioxidant | Reduction in oxidative stress | |

| Antimicrobial | Activity against Gram-positive bacteria |

| Mechanism Type | Description | Reference |

|---|---|---|

| Signaling Modulation | Alters inflammatory signaling pathways | 4 |

| Enzyme Inhibition | Inhibits cyclooxygenase (COX) enzymes |

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid significantly reduced markers of inflammation. The results indicated a decrease in interleukin-6 (IL-6) levels, suggesting its potential use in managing chronic inflammatory conditions.

Case Study 2: Antioxidant Activity Assessment

In vitro assays revealed that the compound exhibited strong antioxidant properties, as evidenced by its ability to scavenge free radicals more effectively than standard antioxidants like ascorbic acid. This study highlights the potential for developing this compound into a therapeutic agent for oxidative stress-related disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Benzyloxy-2-cyclopropylmethoxybenzoic acid, considering steric effects introduced by the cyclopropylmethoxy group?

- Methodological Answer : A multi-step approach is recommended. First, introduce the benzyloxy group via nucleophilic aromatic substitution or Ullmann coupling, followed by cyclopropane ring formation using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance from the cyclopropylmethoxy group necessitates longer reaction times or elevated temperatures (80–100°C) to ensure complete substitution . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>95%) and detect trace by-products .

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substitution patterns. The cyclopropylmethoxy group shows distinct splitting (e.g., δ 3.8–4.2 ppm for methoxy protons; cyclopropyl CH₂ at δ 0.5–1.2 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize light-induced degradation. Avoid prolonged exposure to moisture, as hydrolysis of the benzyloxy group can occur. Safety protocols from analogous benzoic acid derivatives recommend using nitrile gloves and fume hoods during handling to prevent skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR)?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the cyclopropylmethoxy group) by acquiring spectra at –40°C to 80°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., de-benzylated by-products) to identify contaminant peaks .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : The benzoic acid core likely acts as a pharmacophore for binding active sites (e.g., cyclooxygenase or cytochrome P450 enzymes). Molecular docking studies can model interactions between the cyclopropylmethoxy group and hydrophobic enzyme pockets. Competitive inhibition assays (e.g., varying substrate concentrations with fixed inhibitor levels) validate mechanism .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer :

- Antioxidant Additives : Include 0.1% BHT or ascorbic acid in stock solutions to scavenge free radicals .

- Lyophilization : Freeze-dry the compound under vacuum to reduce hydrolytic degradation .

- Forced Degradation Studies : Expose to UV light (254 nm), H₂O₂, or acidic/alkaline conditions to identify degradation pathways and optimize storage .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve yields by 15–20% .

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for cyclopropane formation steps, minimizing side reactions .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental solubility data be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.